

# Use of Acotiamide impurity 8 Maleate as a reference standard

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## Compound of Interest

Compound Name: Acotiamide impurity 8 Maleate

CAS No.: 185105-17-3

Cat. No.: B602142

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Application Note: Qualification and Utilization of **Acotiamide Impurity 8 Maleate** as a Reference Standard

## Executive Summary & Scientific Context

In the development of Acotiamide Hydrochloride Hydrate (a prokinetic acetylcholinesterase inhibitor for Functional Dyspepsia), the control of process-related impurities is critical for ICH Q3A/Q3B compliance.

Acotiamide Impurity 8 (CAS: 185105-17-3) is a specific positional isomer (regioisomer) of the parent drug. While Acotiamide contains a 2-hydroxy-4,5-dimethoxybenzamide moiety, Impurity 8 contains a 5-hydroxy-2,4-dimethoxybenzamide moiety. This impurity typically arises from isomeric impurities in the starting material (2,4,5-trimethoxybenzoic acid derivatives) or non-selective demethylation during synthesis.

**Critical Challenge:** As a regioisomer, Impurity 8 possesses physicochemical properties (pKa, logP, UV spectra) nearly identical to the Active Pharmaceutical Ingredient (API), making chromatographic separation and accurate quantification difficult. Furthermore, this reference

standard is often supplied as a Maleate salt, whereas the API is a Hydrochloride. Failure to correct for the salt form and counter-ion stoichiometry will result in significant potency calculation errors (up to ~20% deviation).

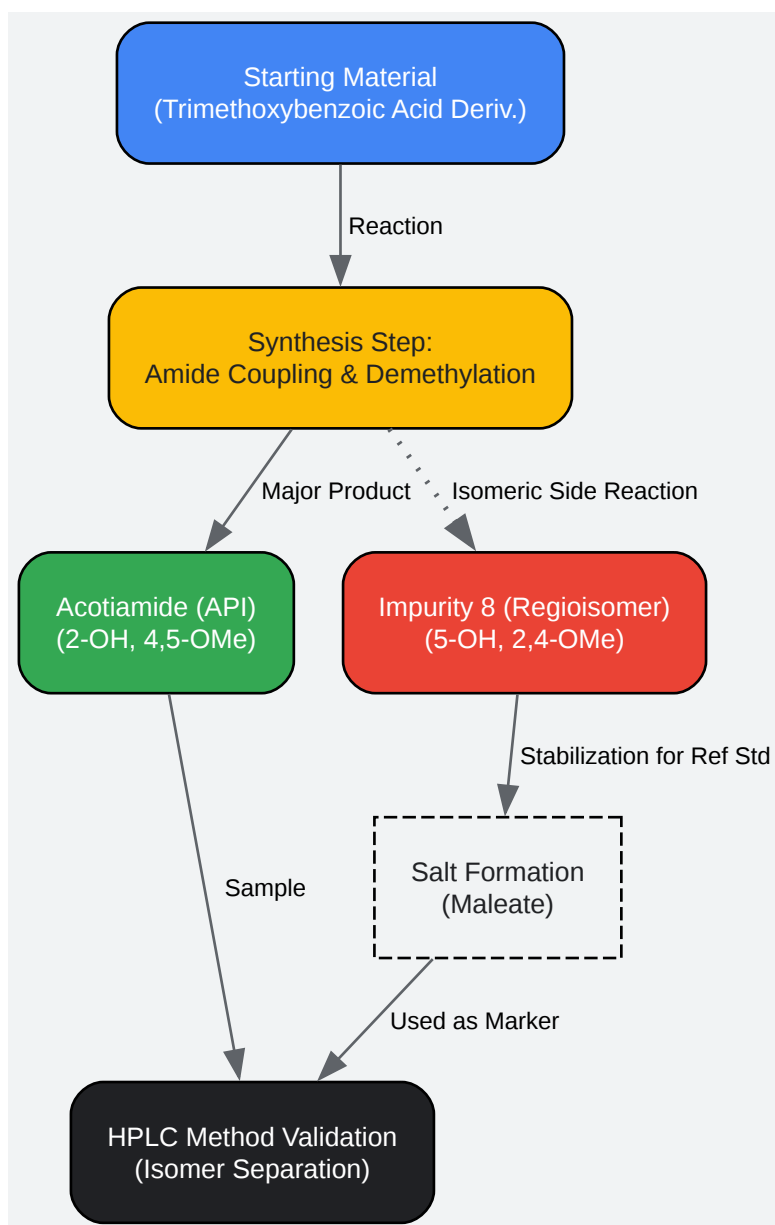
This guide outlines the protocol for qualifying this material as a Primary Reference Standard and utilizing it for Relative Response Factor (RRF) determination.

## Chemical Identity & Properties

Feature	Acotiamide (Parent API)	Impurity 8 (Reference Standard)
Chemical Name	N-[2-(diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide	N-[2-(diisopropylamino)ethyl]-2-[(5-hydroxy-2,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide
Salt Form	Hydrochloride Trihydrate	Maleate (1:[1][2]1)
CAS Number	185106-16-5 (Free base)	185105-17-3
Molecular Formula		
Critical Difference	Hydroxyl at Pos 2; Methoxy at 4,5	Hydroxyl at Pos 5; Methoxy at 2,4

## Visualization: Structural Relationship & Origin

The following diagram illustrates the structural divergence and the analytical workflow required to control this impurity.



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Caption: Origin of Impurity 8 via isomeric side-reaction and its integration into the analytical control strategy.

## Protocol 1: Reference Standard Potency Assignment

Because Impurity 8 Maleate is used to quantify the impurity in the API (which is likely the free base or HCl salt form), you must calculate the "Free Base Content" of the standard.

## Materials Required:

- **Acotiamide Impurity 8 Maleate** (Certified Reference Material).[3]
- Karl Fischer (KF) Titrator or TGA.
- Headspace GC (for Residual Solvents).
- ROI (Residue on Ignition) apparatus.

## Step-by-Step Methodology:

- Chromatographic Purity (  
): Determine the area normalization purity using the HPLC method (described in Protocol 2). Ensure detection at the isosbestic point or  
of the impurity (typically ~260-280 nm, but must be scanned).
  - Acceptance Criteria: > 95.0% area.
- Mass Balance Calculation (As-Is Potency): Calculate the potency of the material as it exists in the vial (including the Maleate counter-ion).
- Salt Correction (Critical Step): To use this standard for quantifying the impurity in the drug substance, convert the "As-Is" potency to "Free Base" potency.
  - MW (Impurity 8 Free Base)  
450.55 g/mol [2]
  - MW (Impurity 8 Maleate)  
566.62 g/mol (450.55 + 116.07)
  - Note: Verify exact MW on the Certificate of Analysis (CoA) as solvation may vary.

Example: If

is 98.5% and the salt is a 1:1 Maleate:

Use 78.3% as the purity factor when weighing this standard for quantification.

## Protocol 2: HPLC Method for Regioisomer Separation

Separating the 2-hydroxy (API) from the 5-hydroxy (Impurity 8) isomer requires a column with high shape selectivity. Standard C18 columns may show co-elution.

### Chromatographic Conditions:

- Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are recommended over C18 due to pi-pi interactions with the aromatic ring, which differ based on the substituent pattern.
  - Recommended: Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5  $\mu$ m) or equivalent.
- Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temp: 35°C (Temperature control is vital for isomer resolution).
- Detection: UV at 280 nm (or determined ).

### Gradient Program (Example):

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
15.0	60	40
25.0	20	80
30.0	20	80
31.0	90	10
40.0	90	10

## System Suitability Criteria:

- Resolution ( ):  
between Acotiamide API and Impurity 8.
- Tailing Factor:  
for Impurity 8.
- Precision: RSD  
for 6 replicate injections of the standard.

## Protocol 3: Relative Response Factor (RRF) Determination

Since Impurity 8 is a structural isomer, its UV absorption may differ slightly from the parent. You must determine the RRF to accurately quantify it without running a standard every time (once validated).

- Preparation:
  - Prepare equimolar concentrations (e.g., 0.05 mg/mL) of Acotiamide API Standard and **Acotiamide Impurity 8 Maleate** Standard (corrected for salt form).

- Analysis:
  - Inject both solutions in triplicate.
- Calculation:
- Application:
  - If  
  
, you may typically assume RRF = 1.0 (subject to internal SOPs).
  - If outside this range, use the calculated RRF in the impurity calculation formula:

## Troubleshooting & Stability

- Hygroscopicity: Maleate salts can be hygroscopic. Equilibrate the standard vial to room temperature before weighing. If the KF water content is high (>2%), dry the material or strictly apply the water correction factor.
- Solution Stability: Acotiamide is an ester/amide; it can hydrolyze in highly acidic or basic diluents. Use a neutral diluent (Water:ACN 50:50) and analyze within 24 hours.
- Peak Identification: If the retention times are very close, use Spiking Studies. Spike the API solution with Impurity 8. If the peak width increases or a shoulder appears, the resolution is insufficient. Adjust the gradient slope or lower the column temperature.

## References

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